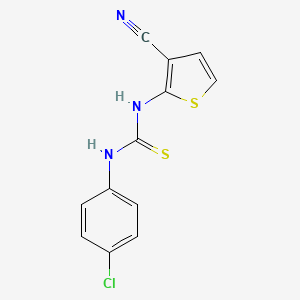
1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)thiourea
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)thiourea is a useful research compound. Its molecular formula is C12H8ClN3S2 and its molecular weight is 293.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have been found effective as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. A study highlighted the potential of these compounds, including a derivative closely related to the specified molecule, as enzyme inhibitors and sensors for detecting toxic metals such as mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Metal Complexation
Thiourea derivatives are also known for their ability to form complexes with metals. Research on the synthesis and characterization of thiourea-metal complexes has provided insights into their structures, which have implications for the development of materials with specific chemical and physical properties (Ali, 2015).
Antimicrobial Activities
Additionally, thiourea derivatives exhibit antimicrobial activities. A study synthesized various thiourea compounds and evaluated their antimicrobial potential, revealing moderate to high activity against a range of bacteria and fungi (Kubba & Rahim, 2018). This suggests their potential use in developing new antimicrobial agents.
Structural Chemistry
The structural chemistry of thiourea derivatives, including their vibrational spectra and molecular structure, has been extensively studied. These studies provide valuable information on the bonding, geometry, and interactions within molecules, which is crucial for understanding their chemical behavior and designing new compounds with desired properties (Saeed et al., 2017).
Electrochemical Properties
Thiourea derivatives demonstrate interesting electrochemical properties, making them potential candidates for various applications in electrochemistry. Research has explored these properties, focusing on aspects like critical micelle concentration and electrochemical activity, which could be relevant for the development of sensors and other electrochemical devices (Ullah et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S2/c13-9-1-3-10(4-2-9)15-12(17)16-11-8(7-14)5-6-18-11/h1-6H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAOXMAKSLSTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3128015.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128031.png)
![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)
![N'-[5-[(E)-1-cyano-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide](/img/structure/B3128083.png)


![4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128101.png)
![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)
